N-(2,4-dimethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-17-6-11-21(18(2)14-17)25-23(30)16-32-24-27-26-22(29(24)28-12-4-5-13-28)15-19-7-9-20(31-3)10-8-19/h4-14H,15-16H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGQXIRPZBLDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS No. 896306-56-2) is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available research findings, including in vitro studies and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O2S |
| Molecular Weight | 447.6 g/mol |
| SMILES | COc1ccc(Cc2nnc(SCC(=O)Nc3ccc(C)cc3C)n2-n2cccc2)cc1 |
This complex structure suggests potential interactions with various biological targets, particularly in antiviral and anticancer research.
Antiviral Activity
Recent studies have highlighted the potential of triazole derivatives, similar to this compound, as promising antiviral agents. For instance, compounds with triazole rings have shown significant inhibition of viral polymerases. One study reported that certain derivatives exhibited IC50 values as low as 0.35 µM against Hepatitis C Virus (HCV) NS5B polymerase .
Anticancer Activity
Triazole derivatives are also being investigated for their anticancer properties. In vitro studies have demonstrated that compounds containing triazole moieties can induce apoptosis in cancer cell lines. For example, a related compound was shown to inhibit cell proliferation in various cancer types at nanomolar concentrations . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the triazole ring and aromatic substituents can significantly affect activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on Triazole | Enhanced antiviral potency |
| Aromatic ring variations | Altered cytotoxicity profiles |
| Alkyl chain length | Impact on solubility and bioavailability |
Research indicates that specific substitutions can lead to improved selectivity for target enzymes while reducing off-target effects .
Case Study 1: Antiviral Efficacy
In a study evaluating a series of triazole derivatives, one compound demonstrated an EC50 value of 0.26 µM against HCV NS5B with minimal cytotoxicity in MT-4 cells . This highlights the potential of similar structures in developing effective antiviral agents.
Case Study 2: Anticancer Potential
Another investigation focused on a related compound that induced apoptosis in breast cancer cells through the activation of caspase pathways. The study found that treatment resulted in a significant decrease in cell viability at concentrations as low as 50 nM .
Scientific Research Applications
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
- Preparation of the Triazole Ring: This can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
- Introduction of the Pyrrole Ring: Following the formation of the triazole, the pyrrole ring is introduced.
- Attachment of the Acetamide Moiety: Finally, the acetamide group is attached to complete the synthesis.
The reaction conditions often require catalysts and controlled temperatures to ensure high yields and purity.
Antifungal Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant antifungal properties. The triazole ring in N-(2,4-dimethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide may enhance its effectiveness against various fungal pathogens. Research has shown that similar compounds can inhibit the growth of fungi by disrupting their cell membrane integrity and function .
Anticancer Properties
Compounds with similar structures have been investigated for their anticancer potential. The incorporation of a pyrrole ring may contribute to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that triazole derivatives can selectively target cancer cells while sparing normal cells .
Anti-inflammatory Effects
The compound’s potential as an anti-inflammatory agent is also noteworthy. Research indicates that derivatives with similar functional groups may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), providing therapeutic benefits in inflammatory diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antifungal Activity Study | Evaluated various triazole derivatives | Demonstrated significant antifungal activity against Candida species |
| Anticancer Properties Research | Investigated pyrrole-containing compounds | Showed selective cytotoxicity towards breast cancer cells |
| Inflammation Inhibition Study | Explored anti-inflammatory effects of triazoles | Found effective suppression of COX-2 enzyme activity |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogous compounds include substitutions on the phenyl ring, triazole substituents, and heterocyclic appendages. These modifications impact solubility, bioavailability, and target affinity.
Crystallographic and Stability Considerations
Crystal structures of dichlorophenyl analogs () reveal non-planar conformations due to steric hindrance, reducing crystallization efficiency. The target’s 2,4-dimethylphenyl group may exacerbate this effect, necessitating formulation strategies to improve solubility .
Q & A
Basic Research Question
- Stability : Degrades at pH <3 or >10; light-sensitive (store in amber vials) .
- Storage : −20°C in anhydrous DMSO (≤6 months) .
What reaction mechanisms govern the formation of the triazole-thioacetamide core?
Advanced Research Question
Key steps:
Nucleophilic substitution : Thiolate attack on chloroacetonitrile (SN2 mechanism) .
Cyclocondensation : Formation of triazole via Huisgen 1,3-dipolar cycloaddition .
Kinetic studies : Monitor activation energy (ΔG‡) via Arrhenius plots .
How can target-specific activity be validated experimentally?
Advanced Research Question
Validation pipeline :
Competitive binding assays : Radiolabeled ligands (e.g., [3H]-ATP for kinases) .
Gene knockout models : CRISPR/Cas9 to silence putative targets and assess activity loss .
Transcriptomics : RNA-seq to identify differentially expressed pathways post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
